molecular formula C7H7ClN2O B109128 4-Amino-2-chlorobenzamide CAS No. 211374-81-1

4-Amino-2-chlorobenzamide

Cat. No. B109128
M. Wt: 170.59 g/mol
InChI Key: XTCHLLLRWDYHRD-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzamide is a chemical compound with the empirical formula C7H7ClN2O . It is a solid substance .


Synthesis Analysis

Benzamides, including 4-Amino-2-chlorobenzamide, can be synthesized through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular weight of 4-Amino-2-chlorobenzamide is 170.60 . Its SMILES string is O=C(N)C1=C(Cl)C=C(N)C=C1, and its InChI is 1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) .


Chemical Reactions Analysis

The synthesis of benzamides, including 4-Amino-2-chlorobenzamide, involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

4-Amino-2-chlorobenzamide is a solid substance . Its empirical formula is C7H7ClN2O, and its molecular weight is 170.60 .

Scientific Research Applications

1. Role in Drug Photodegradation Studies

4-Amino-2-chlorobenzamide is identified as a degradation product in the study of drug photodegradation. For instance, Skibiński and Komsta (2012) examined the photodegradation of moclobemide in methanol, identifying 4-chlorobenzamide as a major degradation product. This research utilizes Ultra-High Performance Liquid Chromatography (UHPLC)/MS/MS analysis and spectrophotometric methods in the UV region, contributing to the understanding of drug stability under light exposure (Skibiński & Komsta, 2012).

2. Involvement in Synthesis of Gastrokinetic Agents

Kato et al. (1992) synthesized a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, evaluating their gastrokinetic activity. This research provides insights into the structure-activity relationships of these compounds, contributing to the development of effective treatments for gastrointestinal motility disorders (Kato, Morie, Yoshida, & Matsumoto, 1992).

3. Contribution to Serotonin Receptor Antagonist Research

Harada et al. (1995) synthesized and evaluated 2-alkoxy-4-amino-5-chlorobenzamide derivatives for serotonin-3 (5-HT3) receptor antagonistic activity. This research aids in understanding the potential of these compounds in treating conditions affected by 5-HT3 receptors, such as nausea and anxiety disorders (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

4. Role in Catalytic Annulation Processes

Muniraj and Prabhu (2019) reported a Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides. This methodology, featuring 4-chlorobenzamide derivatives, is significant in organic synthesis, especially in creating biologically active molecules (Muniraj & Prabhu, 2019).

5. Environmental Impact Studies

Lu, Zhou, and Liu (2004) investigated the hydrolysis of the insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, identifying 2-chlorobenzamide as a primary degradation product. This research highlights the environmental impact of certain insecticides and their breakdown products, emphasizing the importance of understanding chemical persistence and toxicity in environmental safety (Lu, Zhou, & Liu, 2004).

6. Use in Crystal and Molecular Structure Studies

Cabezas et al. (1988) conducted a synthesis and structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, examining its crystal and molecular structures through various spectroscopic methods. This study provides valuable information for the field of molecular crystallography and the understanding of compound conformations (Cabezas et al., 1988).

Safety And Hazards

4-Amino-2-chlorobenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It has the hazard statements H302 - H317 - H319, and the precautionary statements P280 - P301 + P312 + P330 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLLLRWDYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465715
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chlorobenzamide

CAS RN

211374-81-1
Record name 4-Amino-2-chlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kondo, H Ogawa, T Shinohara… - Journal of medicinal …, 2000 - ACS Publications
… (1,2,3,4-Tetrahydro-1H-1-benzazepin-1-yl)-4-amino-2-chlorobenzamide (15a). A mixture of 14a (7.72 g, 23.3 mmol) and SnCl 2 ·2H 2 O (26.3 g, 117 mmol) in EtOH (200 mL) was …
Number of citations: 98 pubs.acs.org
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com
M Easwaramurthy, R Ravikumar, AJ Lakshmanan… - 2005 - nopr.niscpr.res.in
A rapid, cleaner, cost effective and ecofriendly synthesis of exclusive para aminoaryl ketones and para aminoaryl amides in solvent free conditions using solid supports under …
Number of citations: 13 nopr.niscpr.res.in

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